1-Amino-2-(2-naphthyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-naphthalen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(15,9-14)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,15H,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWFUGZFSNSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Amino Alcohols in Organic Chemistry
Chiral amino alcohols are a critical class of organic compounds characterized by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. This unique structural arrangement makes them exceptionally valuable in various areas of organic synthesis.
Their primary significance lies in their widespread use as chiral auxiliaries and ligands in asymmetric synthesis. acs.org Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a specific stereoisomer of a chiral product. This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry. Chiral amino alcohols can be used to control the stereochemical outcome of a wide range of chemical transformations, leading to the synthesis of enantiomerically pure compounds. acs.orgacs.org
The preparation of these versatile compounds can be achieved through several synthetic routes. A common method involves the reduction of α-amino acids, which are readily available from natural sources. acs.org More advanced techniques, such as the copper-catalyzed hydroamination of allylic alcohols and the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines, have also been developed to afford chiral amino alcohols with high enantioselectivity. nih.govnih.gov These methods provide access to a diverse array of chiral 1,2- and 1,3-amino alcohols, which are valuable intermediates in the synthesis of biologically active molecules. nih.gov
Overview of Naphthyl Containing Scaffolds in Advanced Materials and Synthesis
The naphthalene (B1677914) moiety, consisting of two fused benzene (B151609) rings, is a prominent structural motif in the design of advanced materials and in synthetic chemistry. ijpsjournal.com Its rigid and planar aromatic system imparts unique photophysical and electronic properties to molecules that contain it.
In the realm of materials science, naphthalene-diimides (NDIs) and their core-substituted derivatives (cNDIs) have been extensively studied for their ability to form well-ordered supramolecular assemblies. researchgate.net These assemblies can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. The large surface area and potential for functionalization of naphthyl scaffolds also make them useful in the development of catalysts and sensors. mdpi.com
From a synthetic perspective, the naphthyl group can influence the reactivity and selectivity of chemical reactions. For instance, naphthyl-based ligands have been successfully employed in asymmetric catalysis to induce high levels of enantioselectivity. scilit.comchula.ac.th The steric bulk and electronic nature of the naphthyl group can create a well-defined chiral environment around a metal center, thereby controlling the approach of substrates and leading to the formation of a single enantiomer of the product. Furthermore, the presence of a naphthyl group can be a key factor in the biological activity of certain molecules, as seen in several antimicrobial and antiviral agents. nih.govnih.gov
Academic Research Context and Scope for 1 Amino 2 2 Naphthyl Propan 2 Ol
Classical Approaches to Amino Alcohol Synthesis
Traditional methods for the synthesis of amino alcohols, including this compound, often rely on well-established chemical transformations. These approaches are valued for their reliability and the use of readily available starting materials.
Nucleophilic Ring-Opening of Epoxides by Amines
A cornerstone in the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. rsc.orgjsynthchem.com This reaction takes advantage of the high ring strain of epoxides, which facilitates their opening by a nucleophile, such as an amine. youtube.com The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a trans-amino alcohol. organic-chemistry.org
For the synthesis of this compound, the corresponding epoxide precursor, 2-(2-naphthyl)-2-methyloxirane, would be reacted with ammonia (B1221849) or a suitable amine. The nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring, leading to the desired amino alcohol. The regioselectivity of the ring-opening can be influenced by the reaction conditions, including the nature of the solvent and the presence of catalysts. organic-chemistry.orgrsc.org For instance, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxide rings by amines under solvent-free conditions. rsc.org
The versatility of this method allows for the introduction of various substituents on the amino group by choosing the appropriate primary or secondary amine as the nucleophile. This flexibility is advantageous for creating a library of related analogs for structure-activity relationship studies.
Reductive Amination Strategies
Reductive amination is another powerful and widely used method for the synthesis of amines, which can be adapted to produce amino alcohols. organic-chemistry.orgyoutube.com This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. youtube.com
In the context of synthesizing this compound, a suitable precursor would be the corresponding α-hydroxy ketone, 1-hydroxy-2-(2-naphthyl)propan-2-one. This ketone can be reacted with ammonia to form an imine intermediate, which is then reduced to yield the target amino alcohol. The choice of reducing agent is crucial to avoid the reduction of the ketone before the imine is formed. Sodium cyanoborohydride is often preferred as it is less reactive towards ketones and aldehydes compared to imines. youtube.com
This strategy is advantageous as it allows for the direct conversion of a carbonyl compound to an amine in a single step. mdpi.com The scope of the reaction is broad, accommodating a variety of carbonyl compounds and amines. organic-chemistry.org
Stereoselective and Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance. These advanced strategies aim to control the formation of specific stereoisomers.
Asymmetric Hydrogenation and Transfer Hydrogenation of Ketone Precursors
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of prochiral ketones to chiral alcohols. chinesechemsoc.orgrsc.org These methods utilize chiral catalysts, typically based on transition metals like ruthenium, rhodium, or iridium, coordinated to chiral ligands. nih.govrsc.org
For the enantioselective synthesis of this compound, a key intermediate would be an amino ketone precursor, such as 2-amino-1-(2-naphthyl)propan-1-one. The asymmetric hydrogenation of the carbonyl group of this precursor, guided by a chiral catalyst, would lead to the formation of the desired enantiomer of the amino alcohol. acs.org
Transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing a hydrogen donor like isopropanol (B130326) or formic acid. rsc.orgnih.gov Ruthenium(II) complexes with chiral diamine or amino alcohol ligands have proven to be highly effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.govrsc.org The choice of the chiral ligand is critical in determining the enantioselectivity of the reduction.
Table 1: Examples of Asymmetric Transfer Hydrogenation of Naphthyl Ketones
| Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) | Reference |
| Ru(II)-TsDPEN | 1'-Acetonaphthone | up to 99% | nih.gov |
| (POCNH)NiBr | Various ketones | High yields | rsc.org |
| Ru(II) with indane derivatives | Various ketones | High asymmetric induction | rsc.org |
Enantioselective Aminoallylation Reactions
Enantioselective aminoallylation represents a modern and efficient approach to synthesizing chiral 1,2-amino alcohols. nih.govacs.org This method involves the addition of a nucleophilic amino-substituted allylmetal reagent to a carbonyl compound. nih.govacs.org The use of a chiral catalyst, often based on copper, allows for the control of the absolute stereochemistry of the newly formed stereocenters. nih.govacs.org
To apply this to the synthesis of a specific enantiomer of this compound, 2-acetylnaphthalene (B72118) would serve as the ketone electrophile. The reaction with a suitable N-substituted allylic amine in the presence of a chiral copper catalyst would generate the desired chiral amino alcohol with high enantioselectivity. nih.govacs.org This method is particularly valuable as it introduces both the amino and hydroxyl groups in a single, stereocontrolled step.
Biocatalytic and Enzymatic Routes for Chiral Amine and Amino Alcohol Formation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. nih.govnih.govmdpi.com Enzymes, such as amine dehydrogenases (AmDHs) and transaminases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govfrontiersin.orgresearchgate.net
Amine dehydrogenases can be used for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov For the synthesis of a specific enantiomer of this compound, the corresponding α-hydroxy ketone precursor could be subjected to reductive amination using an engineered AmDH. frontiersin.orgnih.gov These enzymes utilize ammonia as the amine donor and a cofactor like NADH for the reduction, offering a green and efficient route. frontiersin.orgresearchgate.net
Transaminases, on the other hand, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov An engineered transaminase with activity towards the bulky 2-acetylnaphthalene could be employed to produce a chiral aminonaphthyl intermediate, which could then be further elaborated to the target amino alcohol. Protein engineering and directed evolution have significantly expanded the substrate scope of these enzymes, making them applicable to a wider range of non-natural substrates. nih.govresearchgate.net
Table 2: Examples of Biocatalytic Synthesis of Chiral Amines and Amino Alcohols
| Enzyme Type | Reaction | Key Features | Reference |
| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of α-hydroxy ketones | High enantioselectivity (>99% ee) | frontiersin.orgnih.gov |
| Imine Reductase (IRED) | Asymmetric reductive amination of α-hydroxymethyl ketones | Excellent ee values (91–99%) | researchgate.net |
| Amine Dehydrogenase (AmDH) | Reductive amination of short-chain ketones | Access to small chiral amines and amino alcohols | frontiersin.org |
Diastereoselective Synthetic Pathways
The controlled synthesis of specific stereoisomers of this compound is critical, as different diastereomers can exhibit varied pharmacological and chemical properties. Research in this area has largely focused on the diastereoselective addition of organometallic reagents to chiral α-amino ketones or their derivatives.
One established method involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to N-protected α-amino ketones. The stereochemical outcome of this reaction is heavily influenced by the nature of the nitrogen protecting group and the specific reaction conditions. For example, the addition of methylmagnesium bromide to N-benzyl-N-methyl-α-amino ketone can result in the formation of different diastereomers, with the ratio depending on chelation control versus non-chelation (Felkin-Anh) control.
Another significant strategy is the use of chiral auxiliaries to direct the stereochemical course of the reaction. Chiral oxazolidines, derived from amino acids, have been employed to achieve high diastereoselectivity in the synthesis of α,α-disubstituted amino acids, a class of compounds structurally related to the target molecule. In a similar vein, the addition of Grignard reagents to chiral N-tert-butanesulfinyl ketimines has proven to be a highly effective method for the asymmetric synthesis of α,α-disubstituted amino alcohols. This approach offers high diastereoselectivity and the chiral auxiliary is readily cleaved under mild acidic conditions.
Furthermore, diastereoselective reduction of α-azido ketones, which are precursors to α-amino ketones, provides another route. The reduction of 2-azido-1-aryl-1-propanones using various reducing agents can yield anti- and syn-2-azido-1-aryl-1-propanols with varying diastereoselectivity. Subsequent reduction of the azide (B81097) group leads to the corresponding amino alcohols.
Table 1: Examples of Diastereoselective Synthesis Strategies for Amino Alcohols
| Method | Substrate | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Addition to Chiral Imines | N-tert-butanesulfinyl ketimines | Grignard Reagents (e.g., MeMgBr) | High diastereoselectivity and broad applicability for synthesizing α,α-disubstituted amino alcohols. | |
| Use of Chiral Auxiliaries | Chiral oxazolidines | Organometallic Reagents | Auxiliary directs the stereoselective addition, which is later cleaved to yield the desired product. | |
| Reduction of Azido Ketones | 2-azido-1-aryl-1-propanones | Reducing Agents (e.g., NaBH4) | Provides access to both syn and anti diastereomers depending on the reducing agent and conditions. |
Green Chemistry Approaches in the Synthesis of this compound Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. This has spurred the development of more sustainable methods for synthesizing amino alcohols.
Solvent-Free and Mechanochemical (Grindstone Chemistry) Methods
Eliminating volatile organic solvents is a cornerstone of green synthesis. Mechanochemistry, which utilizes mechanical force (grinding or milling) to drive reactions, has emerged as a powerful solvent-free technique. The aminolysis of epoxides, a fundamental reaction for producing β-amino alcohols, has been successfully performed under mechanochemical conditions. For instance, the reaction between various amines and epoxides can be achieved by simple grinding at room temperature, often resulting in high yields and purity without the need for solvents or catalysts. This method is noted for its simplicity, reduced waste, and lower energy consumption compared to traditional solution-phase synthesis.
Catalyst-Free and Eco-Friendly Protocols
Developing synthetic routes that avoid heavy metal catalysts and harsh reagents is another key goal of green chemistry. A significant advancement in this area is the catalyst-free ring-opening of epoxides with amines in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG).
Water has been shown to be an effective medium for the aminolysis of epoxides, often proceeding smoothly without any catalyst. The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can facilitate the reaction. Similarly, catalyst-free aminolysis of epoxides has been demonstrated in the absence of any solvent by simply heating the neat reactants, which offers a clean and efficient protocol. These methods are highly atom-economical and simplify product purification, as they avoid the contamination associated with catalysts.
Microwave-assisted synthesis has also been employed as an eco-friendly protocol. The catalyst-free reaction of epoxides and amines under microwave irradiation, using water as a solvent, dramatically reduces reaction times from hours to minutes while providing excellent yields of the corresponding β-amino alcohols.
Table 2: Green Chemistry Approaches for β-Amino Alcohol Synthesis
| Approach | Reaction | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Mechanochemistry | Epoxide Aminolysis | Solvent-free grinding at room temperature | Simple, high yield, no solvent or catalyst, low energy consumption. | |
| Catalyst-Free (Neat) | Epoxide Aminolysis | Heating neat reactants (e.g., 60-100°C) | High atom economy, simplified purification, no catalyst or solvent waste. | |
| Catalyst-Free (Water) | Epoxide Aminolysis | Heating in water | Environmentally benign solvent, simple procedure, good to excellent yields. | |
| Microwave-Assisted | Epoxide Aminolysis | Microwave irradiation in water | Drastically reduced reaction times, high efficiency, catalyst-free. |
Elucidation of Absolute and Relative Stereochemistry
The spatial arrangement of atoms in a chiral molecule is defined by its absolute and relative stereochemistry. The absolute configuration of a chiral center is designated as either R (from the Latin rectus for right) or S (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents bonded to the chiral carbon. wikipedia.org The relative configuration, on the other hand, describes the relationship between two or more chiral centers within the same molecule. libretexts.org
For this compound, which possesses two chiral centers, there are four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between any other pairing is diastereomeric.
The absolute configuration of chiral compounds is most definitively determined using X-ray crystallography. wikipedia.org This technique provides a detailed three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of each atom. Other spectroscopic methods, such as optical rotatory dispersion and vibrational circular dichroism, can also provide information about the absolute configuration. wikipedia.org
Methods for Chiral Discrimination and Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is crucial in many applications. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral discrimination using NMR spectroscopy can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govmdpi.com
Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov The different spatial arrangements of these complexes lead to distinct chemical shifts in the NMR spectrum for each enantiomer, allowing for their quantification. For amino alcohols, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used as a chiral NMR solvating agent. nih.gov
Chiral Derivatizing Agents (CDAs): In this approach, the enantiomers are reacted with a chiral reagent to form stable diastereomers, which will have different NMR spectra. nih.gov For instance, amines can be reacted with naphtho[2,3-c]furan-1,3-dione (B147156) to form the corresponding amides, which can then be analyzed by NMR. nih.gov
Chromatographic Methods: Chiral chromatography is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.gov For amino-naphthol analogues, polysaccharide-based CSPs, such as Chiralpak IA, IB, and IC, have been shown to be effective. nih.gov Supercritical fluid chromatography (SFC) is often employed for these separations due to its high efficiency and the ability to use environmentally benign mobile phases. nih.gov
Fluorescence Spectroscopy: A sensitive and robust fluorescence-based assay has been developed for determining the e.e. of chiral compounds, including amino alcohols. nih.gov This method relies on the dynamic self-assembly of the analyte enantiomers with a chiral fluorescent ligand and another component to form diastereomeric complexes with distinct fluorescence properties. nih.gov
Strategies for Racemic Mixture Resolution
The separation of a racemic mixture into its constituent enantiomers is known as resolution. The most common method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts. pbworks.comlibretexts.org
Diastereomeric Salt Formation and Fractional Crystallization: This classic resolution strategy involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. pbworks.comlibretexts.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. pbworks.comnih.gov Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. pbworks.com
The efficiency of the resolution can be influenced by the choice of the resolving agent and the solvent used for crystallization. nih.gov For instance, the crystallization of diastereomeric salts of α-methylbenzylamine with R,R-tartaric acid from methanol (B129727) favors the formation of the solid SRR-salt. pbworks.com
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. orgosolver.com For example, an enzyme might selectively acylate one enantiomer of an amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
Derivatization and Functionalization of 1 Amino 2 2 Naphthyl Propan 2 Ol
N-Alkylation and N-Acylation Reactions
The primary amine of 1-Amino-2-(2-naphthyl)propan-2-ol is readily susceptible to N-alkylation and N-acylation, introducing new substituent groups that can significantly alter the molecule's steric and electronic properties.
N-Alkylation involves the reaction of the amine with alkyl halides or the reductive amination of carbonyl compounds. A modern and sustainable approach involves the direct N-alkylation of unprotected amino acids and their derivatives with alcohols, catalyzed by transition metals, which produces water as the sole byproduct. ttu.edu This method offers a green alternative to traditional techniques that often require stoichiometric reagents and protecting groups. ttu.edu For this compound, this would lead to secondary or tertiary amines, depending on the extent of alkylation.
N-Acylation is typically achieved by reacting the amine with acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is a common strategy for modifying amino alcohols. These acylation reactions are fundamental in peptide synthesis and the creation of complex molecular architectures.
| Reaction Type | Reactant | Resulting Derivative | Potential Catalyst/Conditions |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-1-amino-2-(2-naphthyl)propan-2-ol | Base (e.g., K₂CO₃), Acetonitrile |
| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-1-amino-2-(2-naphthyl)propan-2-ol | Base (e.g., Et₃N), THF |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl-1-amino-2-(2-naphthyl)propan-2-ol | Base (e.g., Pyridine), CH₂Cl₂ |
| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Benzoyl-1-amino-2-(2-naphthyl)propan-2-ol | Schotten-Baumann conditions |
Formation of Schiff Bases and Imine Derivatives
The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.net This reversible reaction, typically catalyzed by acid, involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to yield the C=N double bond. researchgate.netijcmas.com
The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to conjugation. ijcmas.com The formation of Schiff bases from naphthyl-containing amines has been well-documented, leading to compounds with interesting photophysical and coordination properties. wikipedia.orgbldpharm.com The imine derivatives of this compound can serve as versatile intermediates for the synthesis of other complex molecules or as ligands for metal complexes.
| Carbonyl Compound | Reaction Conditions | Resulting Schiff Base/Imine |
|---|---|---|
| Benzaldehyde | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | N-Benzylidene-1-amino-2-(2-naphthyl)propan-2-ol |
| Salicylaldehyde (B1680747) | Ethanol, Reflux | 2-(((1-(2-naphthyl)-2-hydroxypropan-1-yl)imino)methyl)phenol |
| Acetone | Acid catalyst, Reflux | N-Isopropylidene-1-amino-2-(2-naphthyl)propan-2-ol |
| 2-Pyridinecarboxaldehyde | Methanol (B129727), Room Temperature | N-(Pyridin-2-ylmethylene)-1-amino-2-(2-naphthyl)propan-2-ol |
Synthesis of Cyclic Derivatives (e.g., Oxazolidinones, Oxazolines)
The 1,2-amino alcohol functionality of this compound is a key precursor for the synthesis of five-membered heterocyclic rings such as oxazolidinones and oxazolines.
Oxazolidinones are valuable heterocyclic compounds, with some derivatives used as chiral auxiliaries in asymmetric synthesis and others exhibiting important biological activities. nih.gov They can be synthesized from β-amino alcohols by reaction with phosgene (B1210022) or its equivalents, such as diethyl carbonate. nih.gov The reaction of this compound with such reagents would lead to the formation of a 4-methyl-4-(2-naphthyl)oxazolidin-2-one structure.
Oxazolines are another important class of heterocyclic compounds often used as ligands in asymmetric catalysis. nih.gov The most common synthetic routes involve the cyclization of a 2-amino alcohol with carboxylic acids, acyl chlorides, or nitriles. nih.govnih.govrdchemicals.com A one-pot method involves the condensation of an amino alcohol with an aldehyde, followed by oxidation of the resulting oxazolidine (B1195125) intermediate. nih.gov
| Cyclic Derivative | Co-reactant | General Method | Resulting Structure |
|---|---|---|---|
| Oxazolidinone | Diethyl Carbonate | Condensation with base (K₂CO₃), heat nih.gov | 4-Methyl-4-(2-naphthyl)oxazolidin-2-one |
| Oxazoline (B21484) | Benzoic Acid | Dehydrative cyclization (e.g., with TfOH) rdchemicals.com | 2-Phenyl-4-methyl-4-(2-naphthyl)-4,5-dihydrooxazole |
| Oxazoline | Benzaldehyde | Condensation followed by oxidation (e.g., with NBS) nih.gov | 2-Phenyl-4-methyl-4-(2-naphthyl)-4,5-dihydrooxazole |
Incorporation into Polymeric or Supramolecular Structures
The unique combination of a rigid, planar naphthyl group and a flexible amino alcohol chain makes this compound an attractive building block for polymers and supramolecular assemblies. The naphthyl moiety can participate in π-π stacking interactions, which are crucial driving forces for self-assembly processes. rsc.org
Derivatives of this compound, such as the corresponding oxazolines, could be polymerized to create chiral polymers with potential applications in chiral separation or catalysis. Furthermore, the ability to form hydrogen bonds via the hydroxyl and amino/amide groups, coupled with the potential for π-stacking, allows for the design of complex, ordered supramolecular structures like nanofibers, gels, or liquid crystals. researchgate.netrsc.org For instance, isomeric naphthalene-appended glucono derivatives have been shown to self-assemble into nanofibers and nanotwists, demonstrating the powerful role of the naphthyl group in directing hierarchical assembly. rsc.org
Preparation of Metal Complexes and Ligand Systems
Amino alcohols and their derivatives, particularly Schiff bases and oxazolines, are excellent ligands for a wide range of metal ions. The nitrogen and oxygen atoms can act as donor sites, forming stable chelate rings with a central metal atom. The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems. nih.govchemspider.com
The Schiff base derivatives of this compound can act as bidentate or polydentate ligands. The specific coordination mode would depend on the nature of the aldehyde used in the Schiff base formation. For example, a ligand derived from salicylaldehyde could offer an {N, O, O} donor set. The bulky naphthyl group can influence the stereochemistry and catalytic activity of the resulting metal complex. nih.govchemicalbook.com Similarly, the chiral oxazoline derivatives are renowned for their use in forming highly effective catalysts for asymmetric reactions. nih.gov
| Ligand Type (Derivative) | Potential Metal Ions | Coordination Sites | Potential Application |
|---|---|---|---|
| Schiff Base (from Salicylaldehyde) | Cu(II), Ni(II), Co(II), Zn(II) | Imine Nitrogen, Phenolic Oxygen, Alcoholic Oxygen | Catalysis, Antimicrobial agents |
| N-Acyl Derivative (e.g., N-Benzoyl) | Ru(II), Rh(I) | Amide Oxygen, Alcoholic Oxygen | Asymmetric catalysis |
| Oxazoline Derivative | Pd(II), Cu(I), Ir(I) | Oxazoline Nitrogen | Asymmetric catalysis |
| Unmodified Amino Alcohol | Fe(III), Mn(II) | Amino Nitrogen, Alcoholic Oxygen | Magnetic materials |
In-depth Search Reveals Limited Publicly Available Data on Catalytic Applications of this compound
Extensive research into the scientific literature and chemical databases has yielded insufficient specific data to construct a detailed article on the applications of the chemical compound this compound in the field of asymmetric catalysis, as per the requested outline.
Despite a comprehensive search for the utility of this compound as a chiral ligand in a variety of transition metal-catalyzed reactions, publicly accessible research findings are scarce. The investigation sought to uncover its role in specific enantioselective carbon-carbon bond-forming reactions, hydrogenation processes, and stereoselective oxidation and reduction reactions.
The search for applications in Asymmetric Henry Reactions did not yield any specific examples where this compound was employed as the primary chiral ligand. While the field of asymmetric catalysis is rich with examples of ligands for the Henry reaction, including those based on copper and other transition metals complexed with various chiral molecules like binaphthyl-proline hybrids, direct evidence for the use of this particular amino alcohol is not prominent in the reviewed literature. researchgate.netnih.gov
Similarly, a detailed exploration of its role in Enantioselective Alkyl Additions to Carbonyls and Imines found limited direct applications. The scientific literature extensively covers the use of other chiral β-amino alcohols for reactions such as the addition of organozinc reagents to aldehydes. rsc.org One relevant study detailed the synthesis and application of a related, but distinct, derivative, N-Salicyl-2-naphthyl-β-aminoalcohol, in asymmetric Strecker and Michael reactions. scilit.com However, information on the catalytic activity of the parent, unprotected this compound in these transformations could not be located.
Investigations into its use in Cross-Coupling and Aminocarbonylation Reactions were also unable to uncover specific instances of this compound serving as a key chiral ligand. The research in this area often highlights palladium-catalyzed processes with a variety of sophisticated phosphine (B1218219) or N-heterocyclic carbene ligands, as well as ligands based on binaphthyl scaffolds, but not the specific compound . nih.govrsc.orgresearchgate.netnih.gov
Furthermore, the search for its application in Asymmetric Hydrogenation and Transfer Hydrogenation did not provide concrete examples. This field is well-developed, with numerous highly effective catalysts based on ruthenium and iridium complexed with ligands such as chiral diamines (e.g., DPEN derivatives) and aminoindanols. chinesechemsoc.orgnih.govnih.govnih.govrsc.org These established systems dominate the literature, with no significant mention of this compound-based catalysts.
Finally, no specific data was found for the use of this compound in Stereoselective Oxidation and Reduction Processes . General methods for the enantioselective reduction of ketones are abundant, but they typically feature other classes of catalysts and chiral auxiliaries. wikipedia.org
Applications of 1 Amino 2 2 Naphthyl Propan 2 Ol in Asymmetric Catalysis
As a Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is typically cleaved and can be recovered. Common examples of molecules used as chiral auxiliaries include derivatives of amino acids, terpenes, and alkaloids.
No specific studies detailing the use of 1-Amino-2-(2-naphthyl)propan-2-ol as a chiral auxiliary in organic transformations have been identified in the current body of scientific literature. Research in this area is dominated by other structures, such as oxazolidinones and pseudoephedrine amides. wikipedia.org
Role in Organocatalysis and Cooperative Catalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral amino alcohols are a well-established class of organocatalysts, often employed in reactions like aldol (B89426) and Michael additions. Cooperative catalysis involves two or more catalysts working in concert to promote a transformation that is not possible with either catalyst alone.
There is no available research describing the role of this compound as a primary catalyst in organocatalysis or as a component in cooperative catalytic systems. The field of organocatalysis heavily features catalysts based on proline and its derivatives, as well as other amine-containing structures, but not the specific subject compound. nih.gov
Theoretical and Computational Chemistry Studies of 1 Amino 2 2 Naphthyl Propan 2 Ol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. For 1-Amino-2-(2-naphthyl)propan-2-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d), can predict key structural parameters.
Table 1: Representative Predicted Geometric Parameters for this compound using DFT
| Parameter | Description | Predicted Value (Illustrative) |
| C-C Bond Length | Bond between the chiral carbon and the naphthyl group | ~1.53 Å |
| C-O Bond Length | Bond between the chiral carbon and the hydroxyl oxygen | ~1.43 Å |
| C-N Bond Length | Bond between the propanol (B110389) backbone and the amino nitrogen | ~1.47 Å |
| O-C-C-N Dihedral | Angle defining the relative position of the -OH and -NH2 groups | Varies with conformer |
Conformational Analysis and Energy Minima Identification
Due to the presence of several single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis is a computational process that explores the potential energy surface of the molecule by systematically rotating these bonds to identify stable, low-energy conformers. frontiersin.orgnih.gov For amino alcohols, conformations are often stabilized by the formation of intramolecular hydrogen bonds between the hydroxyl (-OH) and amino (-NH2) groups. nih.gov
Computational scans of the key dihedral angles (e.g., HO-C-C-N) can map the energy landscape, revealing the energy minima that correspond to the most stable conformers. The global minimum is the most stable and, therefore, the most populated conformation at equilibrium. This analysis is critical for understanding how the molecule's shape influences its interactions and reactivity. For this compound, a key stabilizing interaction would be an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen (OH···N). nih.gov
Table 2: Illustrative Relative Energies of Potential Conformers
| Conformer | Key Dihedral Angle (HO-C-C-N) | Stabilizing Interaction | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~60° (gauche) | Intramolecular OH···N Hydrogen Bond | 0.00 |
| B | ~180° (anti) | None | +2.5 |
| C | ~-60° (gauche') | Steric Hindrance | +4.0 |
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich naphthyl ring and the heteroatoms (N, O), while the LUMO would likely be distributed across the aromatic system.
Table 3: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative Values)
| Parameter | Definition | Value (Illustrative) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO)) / 2 | 3.15 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species, identifying sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net The map is colored according to the potential values:
Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-poor, and susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP map would show a significant negative potential (red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the amino group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.
Non-Covalent Interaction (NCI) and Hydrogen Bonding Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. chemtools.org These interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining molecular conformation and crystal packing. The method is based on the electron density and its derivatives. chemtools.org
NCI plots typically show isosurfaces colored to indicate the nature of the interaction:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, attractive van der Waals interactions.
Red: Repulsive interactions, such as steric clashes.
In this compound, NCI analysis would be particularly useful for visualizing the intramolecular hydrogen bond between the hydroxyl and amino groups, which would appear as a blue or green isosurface between the relevant atoms. nih.govic.ac.uk It could also reveal weaker C-H···π interactions between the propanol backbone and the electron-rich naphthyl ring. nsf.gov
Simulations of Catalytic Cycles and Transition States
Chiral amino alcohols like this compound are valuable precursors for ligands used in asymmetric catalysis. Computational chemistry plays a vital role in understanding and predicting the outcomes of such catalytic reactions. By simulating the entire catalytic cycle, researchers can elucidate the reaction mechanism, identify the rate-determining step, and explain the origin of stereoselectivity. nih.gov
DFT calculations are used to locate and calculate the energies of all stationary points along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states. The transition state is the highest energy point on the reaction pathway, and its structure determines which stereoisomer is formed preferentially. By comparing the activation energies (the energy difference between the reactants and the transition states) for the pathways leading to different stereoisomers, the enantiomeric excess of a reaction can be predicted. For a catalyst derived from this compound, simulations would model how the bulky naphthyl group creates a specific chiral environment that favors the approach of a substrate from one direction over another, thus controlling the stereochemical outcome.
Table 4: Hypothetical Energy Profile for a Catalyzed Asymmetric Reaction
| Species | Description | Pathway to R-Product Energy (kcal/mol) | Pathway to S-Product Energy (kcal/mol) |
| Reactants + Catalyst | Starting materials | 0.0 | 0.0 |
| Transition State (TS) | Highest energy barrier | +12.5 (TS-R) | +15.0 (TS-S) |
| Product + Catalyst | Final products | -5.0 | -5.0 |
| Activation Energy (ΔG‡) | Energy of TS - Energy of Reactants | 12.5 | 15.0 |
This hypothetical data shows a lower activation energy for the formation of the R-product, indicating it would be the major product of the reaction.
Advanced Spectroscopic and Structural Elucidation of 1 Amino 2 2 Naphthyl Propan 2 Ol and Its Complexes
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Characterization
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular interactions such as hydrogen bonding. In the context of 1-Amino-2-(2-naphthyl)propan-2-ol, these methods provide critical insights into its molecular structure.
Key Research Findings:
FT-IR Spectroscopy : The FT-IR spectrum of a related compound, 1-naphthyl acetic acid, has been investigated, providing a basis for understanding the vibrational modes of the naphthalene (B1677914) group. nih.gov For amino alcohols, FT-IR is crucial for identifying the characteristic stretches of the hydroxyl (O-H) and amino (N-H) groups. These typically appear in the region of 3200-3600 cm⁻¹. sapub.org The presence of hydrogen bonding, both intermolecular and intramolecular, can be inferred from the broadening and shifting of these bands to lower wavenumbers. Studies on similar amino alcohols like 1-amino-2-propanol have shown that intermolecular O-H···N hydrogen bonds are significant in forming stable cyclic dimers in the liquid phase. nih.gov
Raman Spectroscopy : Raman spectroscopy offers complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic systems like the naphthalene group in this compound, Raman spectra would clearly show the characteristic ring stretching modes. nih.govsapub.org The comparison of FT-IR and Raman spectra can help in resolving ambiguities in vibrational assignments. sapub.org For instance, in a study comparing 1-amino-2-propanol and 2-amino-1-propanol, Raman spectra were found to be remarkably similar regarding relative intensities, in contrast to their more distinct IR spectra. cas.cz
Interactive Data Table: Vibrational Frequencies for this compound (Hypothetical Data based on related compounds)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Comments |
| O-H Stretch | 3200 - 3600 | FT-IR, Raman | Broad band indicates hydrogen bonding. |
| N-H Stretch | 3300 - 3500 | FT-IR, Raman | Typically two bands for a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman | Sharp, multiple bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FT-IR, Raman | |
| C=C Stretch (Aromatic) | 1400 - 1600 | FT-IR, Raman | Strong bands characteristic of the naphthalene ring. |
| C-O Stretch | 1000 - 1260 | FT-IR | Strong intensity. |
| C-N Stretch | 1020 - 1250 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules, including their stereochemistry. For this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms, while advanced NMR techniques can establish the relative and absolute configuration of the chiral center.
Key Research Findings:
¹H and ¹³C NMR : The proton and carbon NMR spectra would provide a map of the chemical environments of each atom in the molecule. The aromatic protons of the naphthalene ring would appear in the downfield region (typically δ 7-8 ppm in ¹H NMR), while the aliphatic protons of the propanol (B110389) chain would be in the upfield region. The chemical shifts of the carbons would similarly reflect their electronic environment. azom.comdocbrown.info
Stereochemical Assignment : Determining the stereochemistry at the chiral center is a critical aspect. This can be achieved using chiral shift reagents or by forming diastereomeric derivatives. researchgate.net Chiral shift reagents interact with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra, allowing for their differentiation and quantification. researchgate.nethebmu.edu.cn Another approach involves reacting the amino alcohol with a chiral derivatizing agent to form stable diastereomers that can be distinguished by NMR. hebmu.edu.cn
Dynamic Studies : NMR spectroscopy can also be used to study dynamic processes such as conformational changes or the kinetics of complex formation. Variable temperature NMR experiments can provide information on the energy barriers associated with these processes.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Naphthalene-H | 7.4 - 8.0 | m | |
| CH₂ (methylene) | ~2.8 - 3.2 | m | |
| CH₃ (methyl) | ~1.3 | s | |
| OH | Variable | s (broad) | |
| NH₂ | Variable | s (broad) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Key Research Findings:
Molecular Ion : The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. For a compound with a nitrogen atom, this peak will have an odd nominal mass. libretexts.orgmiamioh.edu
Fragmentation Pattern : The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amino alcohols include:
Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a dominant fragmentation pathway. libretexts.orgmiamioh.edulibretexts.org For this compound, this could lead to the loss of a methyl radical or an aminomethyl radical.
Loss of Water : Dehydration, the loss of a water molecule (18 amu), is a common fragmentation for alcohols. libretexts.org
Naphthalene Cation : The stable naphthalene moiety would likely give rise to a prominent fragment ion. libretexts.org
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (mass-to-charge) | Proposed Structure/Loss |
| [M]⁺ | 215.28 | Molecular Ion |
| [M-CH₃]⁺ | 200.25 | Loss of a methyl group |
| [M-H₂O]⁺ | 197.27 | Loss of water |
| [C₁₀H₇]⁺ | 127.16 | Naphthyl cation |
| [CH₂NH₂]⁺ | 30.05 | Aminomethyl cation from α-cleavage |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules.
Key Research Findings:
While a specific crystal structure for this compound was not found in the search, the principles of X-ray crystallography are well-established for similar molecules. bohrium.com A successful crystallographic analysis would yield a detailed molecular structure, including the conformation of the propanol chain relative to the naphthalene ring.
The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups of adjacent molecules. Such studies have been performed on related aminoalkyl naphthols. bohrium.com
Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Purity Assessment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. They measure the differential interaction of left and right circularly polarized light with a chiral sample.
Key Research Findings:
Enantiomeric Purity : CD and ORD are highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric excess (ee) of a sample. The spectra of the two enantiomers of this compound would be mirror images of each other.
Structural Information : The sign and magnitude of the Cotton effects in CD and ORD spectra are related to the electronic transitions and the spatial arrangement of chromophores within the molecule. The naphthalene group acts as a strong chromophore, and its interaction with the chiral center would dominate the chiroptical spectra. Studies on the related 1-amino-2-propanol have utilized vibrational circular dichroism (VCD), an infrared analogue of CD, to probe its conformational and configurational chirality. cas.cznih.gov
IR/UV Double Resonance Spectroscopy for Jet-Cooled Complex Studies
IR/UV double resonance spectroscopy is a sophisticated technique used to study the structure and dynamics of isolated, gas-phase molecules and their complexes under jet-cooled conditions. This method provides highly resolved vibrational spectra of specific species.
Key Research Findings:
This technique would be particularly valuable for studying complexes of this compound with solvent molecules or other ligands. By selectively exciting a specific electronic transition with a UV laser and then probing the vibrational transitions with an IR laser, one can obtain the vibrational spectrum of a single conformer or a specific complex.
Studies on similar systems, such as the 2-aminopyridine (B139424) dimer, have demonstrated the power of this technique to characterize the structures of hydrogen-bonded complexes and to identify different conformers. nih.gov This approach could be used to precisely map the hydrogen bonding interactions in complexes of this compound.
Future Directions and Emerging Research Avenues for 1 Amino 2 2 Naphthyl Propan 2 Ol
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemistry. Future research on the synthesis of 1-Amino-2-(2-naphthyl)propan-2-ol and its derivatives will undoubtedly prioritize sustainability.
One promising approach is the adoption of green chemistry principles . This includes the use of non-toxic, renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. For instance, the synthesis of related 1-aminoalkyl-2-naphthols has been successfully achieved using "grindstone chemistry," a solvent-free method that involves the grinding of reactants in the presence of a catalyst. This technique offers advantages such as operational simplicity, rapid reaction times, and high yields, making it an attractive alternative to traditional solvent-based syntheses.
Furthermore, the exploration of biocatalysis and flow chemistry presents exciting opportunities. Enzymes, with their high selectivity and ability to operate under mild conditions, could be engineered to produce the desired enantiomer of this compound with high purity. Flow chemistry, on the other hand, allows for precise control over reaction parameters, leading to improved yields, safety, and scalability. The integration of these technologies could lead to highly efficient and sustainable manufacturing processes for this important chiral building block.
Design of Next-Generation Chiral Catalysts and Ligands
The primary application of chiral amino alcohols like this compound is in the synthesis of ligands for asymmetric catalysis. mdpi.com Future research will focus on designing and developing next-generation catalysts with enhanced activity, selectivity, and broader substrate scope.
The modular nature of this compound allows for the systematic modification of its structure to fine-tune the steric and electronic properties of the resulting ligands. By introducing different substituents on the amino group or modifying the naphthyl ring, researchers can create a library of ligands for various transition-metal-catalyzed reactions. These reactions are fundamental to modern organic synthesis and include asymmetric hydrogenations, C-C bond formations, and aminations. nih.govnih.gov
A key trend in ligand design is the development of bifunctional and cooperative catalysts . These systems often incorporate multiple catalytic sites that work in concert to achieve high levels of stereocontrol. For example, a ligand derived from this compound could be designed to not only coordinate to a metal center but also to participate in hydrogen bonding or other non-covalent interactions with the substrate, thereby enhancing enantioselectivity. The development of novel chiral spirodiphosphine and phosphoramidite (B1245037) ligands, while not directly derived from the target compound, showcases the potential for creating highly rigid and effective catalysts for a range of transformations. nih.gov
Exploration of Advanced Materials Science Applications
The unique structural features of this compound also make it an attractive candidate for applications in materials science. The rigid and aromatic naphthyl group can impart desirable properties such as thermal stability and fluorescence to polymers and other materials.
Future research could explore the incorporation of this compound or its derivatives as chiral monomers in the synthesis of functional polymers . These polymers could find applications in chiral chromatography, as sensors for enantiomeric recognition, or in the development of novel optical materials. The amino and hydroxyl groups also provide handles for further functionalization, allowing for the creation of materials with tailored properties.
Another area of interest is the use of this compound in the formation of supramolecular assemblies and metal-organic frameworks (MOFs) . The ability of the amino alcohol to coordinate with metal ions and participate in hydrogen bonding could be exploited to construct well-defined, three-dimensional structures with potential applications in gas storage, separation, and catalysis.
Integrated Computational and Experimental Approaches for Reaction Discovery
The synergy between computational chemistry and experimental work is revolutionizing the way chemical reactions are discovered and optimized. Future research on this compound will increasingly rely on this integrated approach.
Density Functional Theory (DFT) and other computational methods can be used to model the structure of catalysts derived from this compound and to elucidate the mechanisms of the reactions they catalyze. acs.orgacs.org This understanding can guide the rational design of new ligands and catalysts with improved performance. For example, computational screening of a virtual library of ligands can identify promising candidates for experimental investigation, thereby accelerating the discovery process.
Furthermore, computational studies can help to predict the outcome of new chemical transformations and to identify optimal reaction conditions. This can minimize the number of experiments required, saving time and resources. The combination of high-throughput experimentation and computational modeling will be a powerful tool for exploring the full potential of this compound in catalysis and beyond.
Expansion into New Chemical Transformations and Methodologies
While 1,2-amino alcohols are well-established as catalysts and auxiliaries in a number of classic organic reactions, there is always a push to expand their utility into new chemical transformations and methodologies. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Recent advances in photoredox catalysis and electrochemistry have opened up new avenues for organic synthesis. organic-chemistry.org Future research could explore the use of ligands derived from this compound in these emerging areas. For example, chiral copper complexes have been shown to be effective catalysts in enantioselective radical C-H amination reactions to produce valuable chiral β-amino alcohols. nih.govnih.govresearchgate.net Applying similar strategies with ligands based on the naphthylpropanol scaffold could lead to novel and efficient methods for the synthesis of complex chiral molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Amino-2-(2-naphthyl)propan-2-ol, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, describes a multi-step procedure using propargyl bromide and optimized reaction times (2 hours) under inert conditions. Key parameters include temperature control (room temperature for oxyanion formation) and solvent selection (DMF for solubility). Catalysts like K₂CO₃ are critical for deprotonation. Purity optimization may require column chromatography or recrystallization .
| Synthetic Step | Conditions | Yield |
|---|---|---|
| Oxyanion formation | K₂CO₃, DMF, 30 min, RT | - |
| Alkylation | Propargyl bromide, 2 h, RT | 59% |
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use NMR (¹H, ¹³C) to confirm stereochemistry and functional groups. reports δ 1.49 ppm (singlet for methyl groups) and aromatic proton signals (δ 6.87–7.68 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and spatial configuration. HPLC with chiral columns can resolve enantiomeric purity .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). notes that amino-propanol derivatives are stable under standard lab conditions but degrade in strong acids/bases. Monitor via UV-Vis spectroscopy or TLC for decomposition products. Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodology : Synthesize enantiomers using chiral catalysts (e.g., Sharpless epoxidation) and compare bioactivity. highlights that (1R,2R)-enantiomers of similar compounds show enhanced receptor binding due to spatial alignment. Use molecular docking simulations (AutoDock Vina) to predict interactions with target proteins .
Q. How can contradictory data on its bioactivity across studies be resolved?
- Methodology : Perform meta-analysis of dose-response curves and assay conditions. For example, discrepancies in IC₅₀ values may arise from cell line variability (HEK293 vs. HeLa) or solvent effects (DMSO concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What strategies are effective for derivatizing the naphthyl moiety to enhance pharmacological properties?
- Methodology : Introduce electron-withdrawing groups (e.g., –CF₃) via Friedel-Crafts alkylation. shows that trifluoromethyl derivatives improve metabolic stability. Assess solubility changes via logP measurements and cytotoxicity in hepatic microsomes. Optimize using QSAR models .
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| 3,3,3-Trifluoro analog | –CF₃ addition | ↑ Metabolic stability |
| Hydrochloride salt | Improved solubility | ↑ In vitro efficacy |
Q. How can computational modeling predict its interactions with cytochrome P450 enzymes?
- Methodology : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to study binding to CYP3A4/CYP2D6. suggests that naphthyl groups may occupy hydrophobic pockets. Validate predictions with in vitro CYP inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
